molecular formula C8H10N4O3 B13689497 1-(2-Methoxy-6-nitrophenyl)guanidine

1-(2-Methoxy-6-nitrophenyl)guanidine

Cat. No.: B13689497
M. Wt: 210.19 g/mol
InChI Key: OIGFXYOEIWBRLK-UHFFFAOYSA-N
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Description

1-(2-Methoxy-6-nitrophenyl)guanidine is a chemical compound with the CAS Registry Number 1822721-01-6 and a molecular formula of C 8 H 10 N 4 O 3 . It belongs to the class of guanidine derivatives, which are of significant interest in medicinal and organic chemistry due to their strong basicity and ability to form stable cations . Guanidine compounds are recognized as "super-bases" and are frequently investigated for their potential in various supramolecular recognition processes . Researchers value guanidine-containing compounds for their diverse biological activities. Literature indicates that guanidine derivatives have been studied extensively for applications such as antitumour, antihypertensive, and antimicrobial agents . The structure of this particular compound, featuring both a guanidine group and a nitrophenyl moiety, makes it a potential intermediate for the synthesis of more complex molecules in pharmaceutical development . Its properties may also be relevant for research in non-linear optics . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4O3

Molecular Weight

210.19 g/mol

IUPAC Name

2-(2-methoxy-6-nitrophenyl)guanidine

InChI

InChI=1S/C8H10N4O3/c1-15-6-4-2-3-5(12(13)14)7(6)11-8(9)10/h2-4H,1H3,(H4,9,10,11)

InChI Key

OIGFXYOEIWBRLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1N=C(N)N)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development for 1 2 Methoxy 6 Nitrophenyl Guanidine

Review of Established Guanylation Protocols Applicable to Anilines

The conversion of an aniline (B41778), such as 2-methoxy-6-nitroaniline (B100637), into its corresponding guanidine (B92328) derivative is a cornerstone of this synthesis. Several classical and modern methods have been developed for this transformation, each with distinct advantages regarding substrate scope, reaction conditions, and atom economy.

Cyanamide-Based Guanylation Approaches

The reaction of amines with cyanamide (B42294) or its derivatives represents one of the most direct methods for the synthesis of guanidines. researchgate.netnih.gov This approach involves the nucleophilic addition of the aniline's amino group to the electrophilic carbon of the cyanamide. The reaction can be performed with cyanamide itself, often under acidic conditions to activate the cyanamide, or with N-substituted cyanamides.

Recent advancements have focused on expanding the scope and improving the efficiency of cyanation reactions. For instance, various cyanating agents like 1-cyanoimidazole have been developed for the cyanation of amines. researchgate.net Furthermore, radical cascade reactions involving cyanamides have emerged as a powerful tool for constructing complex nitrogen-containing frameworks. nih.gov While direct application to 2-methoxy-6-nitroaniline is not extensively documented, the general principles of these reactions provide a viable synthetic route.

Thiourea (B124793) and Isothiourea Precursor Strategies

A widely used and versatile strategy for preparing guanidines involves the use of thiourea or isothiourea intermediates. researchgate.netlookchemmall.com This multi-step process typically begins with the synthesis of a substituted thiourea from the target aniline. The aniline can be reacted with an isothiocyanate or with reagents like carbon disulfide to form a dithiocarbamate, which is then converted to the thiourea. nih.govorganic-chemistry.org

Once the thiourea is formed, it must be activated for conversion to the guanidine. This is commonly achieved through S-alkylation to form a more reactive S-alkylisothiouronium salt. researchgate.net Subsequent reaction with an amine, or in the case of forming the parent guanidine of 2-methoxy-6-nitroaniline, treatment with ammonia (B1221849) followed by elimination of the alkylthiol, yields the desired product. A popular method for the desulfurization and simultaneous guanylation involves the use of "Mukaiyama's reagent" (2-chloro-1-methylpyridinium iodide) or other activating agents like iodine, which facilitate the conversion of thioureas to carbodiimides in situ, which are then trapped by an amine. rsc.orgacs.org The use of metal salts, such as mercuric or copper(II) salts, can also promote this transformation. lookchemmall.com

Table 1: Reagents for Thiourea to Guanidine Conversion
Reagent ClassSpecific ExamplesGeneral ConditionsReference
Carbodiimide (B86325) PromotersEDCI (EDC), Mukaiyama's ReagentPresence of an amine, organic solvent (e.g., CH2Cl2, DMF) lookchemmall.comacs.org
Metal Salts (Desulfurization)HgCl2, CuCl2, CuSO4-silica gelTertiary amine base (e.g., Et3N), organic solvent (e.g., THF, CH3CN) lookchemmall.com
Oxidizing AgentsIodine with TBHPOxidation of HI byproduct eliminates need for extra base rsc.org

Carbodiimide-Mediated Guanylation

The addition of amines to carbodiimides is a highly atom-economical method for synthesizing substituted guanidines. researchgate.netresearchgate.net This reaction has been the subject of extensive research, leading to the development of numerous catalytic systems that facilitate the addition of the N-H bond of an aniline across the N=C=N bond of a carbodiimide. acs.org

A wide array of catalysts, including those based on transition metals (e.g., titanium, iron, palladium, zinc), main-group metals, and rare-earth metals, have been shown to be effective. acs.orgosti.govresearchgate.net These catalysts operate through various mechanisms, such as [2+2]-cycloaddition/protonation or insertion/protonation pathways, which involve the formation of a metal-amido intermediate that subsequently adds to the carbodiimide. researchgate.netacs.org For instance, iron(II) imido complexes have been demonstrated to efficiently catalyze the guanylation of a broad range of aniline substrates under mild conditions. osti.govnih.gov This method is particularly attractive due to its high efficiency and the ability to perform the reaction at ambient temperatures. researchgate.net

Table 2: Catalysts for Carbodiimide-Mediated Guanylation of Anilines
Catalyst TypeExample CatalystTypical SubstratesReference
Titanium Complexes[(Me2N)C(NiPr)2]2Ti═N(2,6-Me2C6H3)Primary aromatic amines acs.org
Iron Complexes[Ph2B(tBuIm)2Fe═NDipp][K(18-C-6)THF2]Wide range of anilines, including bulky substrates osti.govnih.gov
Rare-Earth Metal ComplexesLanthanide amido speciesPrimary and secondary amines acs.org
Zinc ComplexesZnEt2, Zn-Al hydrotalciteAryl amines researchgate.netresearchgate.net
Palladium ComplexesPalladium nanoparticles (generated in situ)Anilines acs.org

Exploration of Novel Synthetic Pathways for the 2-Methoxy-6-nitrophenyl Moiety Integration

The successful synthesis of 1-(2-methoxy-6-nitrophenyl)guanidine is critically dependent on the efficient construction of the substituted aromatic core. This can be achieved either by starting with the pre-formed aniline and attaching the guanidine group, or by building the substitution pattern on a simpler aryl precursor.

Direct Incorporation of the Substituted Aniline

This strategy is the most straightforward, involving the synthesis of 2-methoxy-6-nitroaniline followed by one of the guanylation protocols described in section 2.1. The key intermediate, 2-methoxy-6-nitroaniline, can be prepared via several routes. A documented laboratory-scale synthesis starts from 2-amino-3-nitrophenol. prepchem.com In this procedure, the phenolic hydroxyl group is selectively methylated using methyl iodide in the presence of potassium carbonate in DMF. This method provides the desired product in high yield (82%). prepchem.com

Table 3: Synthesis of 2-Methoxy-6-nitroaniline
Starting MaterialReagentsSolventYieldReference
2-Amino-3-nitrophenolMethyl iodide, Potassium carbonateDMF82% prepchem.com

Once 2-methoxy-6-nitroaniline is obtained, it can be subjected to guanylation. Given the presence of a sterically hindered and electronically deactivated amino group (due to the ortho-nitro group), more robust or catalyzed guanylation methods, such as the catalyzed carbodiimide addition, may be required for efficient conversion.

Sequential Functionalization of an Aryl Precursor

An alternative to direct guanylation of the pre-formed aniline is the sequential construction of the target molecule from a simpler aromatic precursor. This approach offers flexibility but requires careful consideration of the directing effects of the substituents.

One potential route involves the protection of an aniline's amino group, followed by nitration. For example, the acetylation of anilines to form acetanilides is a common strategy to moderate the activating nature of the amino group and prevent over-nitration. hopemaxchem.com For the target molecule, one could envision starting with 2-methoxyaniline (o-anisidine), protecting the amine via acetylation, performing a nitration reaction which would be directed ortho and para to the methoxy (B1213986) group and meta to the acetamido group, and then hydrolyzing the protecting group. However, achieving the desired 2-methoxy-6-nitro substitution pattern selectively can be challenging due to the formation of other isomers. google.com

Another approach involves aromatic nucleophilic substitution (SNAr). For instance, starting with a precursor like 1-fluoro-2,6-dinitrobenzene, one could first displace a nitro group with a methoxide (B1231860) source, followed by selective reduction of the remaining nitro group and subsequent guanylation. Alternatively, starting with a di-substituted precursor like 2-fluoro-1-nitrobenzene, one could introduce a methoxy group via SNAr, although this would typically place it para to the nitro group. More complex routes could involve the functionalization of precursors like dimethyl (2-nitrophenyl)malonate, which can be synthesized from 2-fluoro-1-nitrobenzene and dimethyl malonate. nih.govacs.org Such strategies allow for the introduction of various functionalities onto the aryl ring before the final steps of amine formation and guanylation. These multi-step sequences require careful planning to manage functional group compatibility and regioselectivity.

Multi-Component and One-Pot Synthetic Strategies

The synthesis of complex molecules such as this compound can be significantly streamlined through the application of multi-component reactions (MCRs) and one-pot syntheses. These strategies are cornerstones of modern synthetic chemistry, offering considerable advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without isolating intermediates. nih.govmdpi.com

MCRs are processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactant molecules. nih.gov For the synthesis of substituted guanidines, MCRs can provide a rapid and convergent pathway. While a specific MCR for this compound is not prominently documented, established MCRs like the Ugi or Groebke-Blackburn-Bienaymé reactions provide a template for creating diverse guanidine-containing scaffolds. nih.govbeilstein-journals.orgrug.nl For instance, a hypothetical three-component reaction could involve 2-methoxy-6-nitroaniline, a source of the guanidine carbon (like a cyanamide or a carbodiimide), and another amine, although this would yield a more substituted product.

More directly applicable are one-pot syntheses that convert amines to guanidines. A common and efficient one-pot method involves the direct guanylation of an amine. For example, various substituted guanidine derivatives have been prepared in a one-pot reaction by reacting thioureas with different amines under alkaline conditions, often accelerated by microwave irradiation in green solvents like water. jocpr.com This approach avoids the isolation of noxious intermediates like S-methylisothiourea. jocpr.com Another documented one-pot strategy involves the cyclo-condensation of aromatic aldehydes, malononitrile, aryl ketones, and ammonium (B1175870) acetate, catalyzed by guanidine hydrochloride, to produce complex nitrogen-containing heterocycles, highlighting the versatility of one-pot methodologies in related synthetic contexts. researchgate.net Such strategies significantly reduce reaction times and simplify work-up procedures. jocpr.com

Below is a comparative table of generalized one-pot strategies applicable to guanidine synthesis.

StrategyReactantsConditionsKey Advantages
Microwave-Assisted Guanylation Amine, Thiourea, BaseWater, Microwave Irradiation (e.g., 100 W)Shorter reaction time, use of green solvent, easy work-up. jocpr.com
Acid-Promoted Amination Amine, CyanamideHCl, 2-Propanol, HeatSuitable for a wide range of anilines, straightforward procedure. researchgate.net
Mechanochemical Synthesis Diamine, Aldehyde, then Metal SaltBall milling, solvent-free or minimal solventAvoids bulk solvents for reaction and purification, high efficiency. rsc.org
Multi-component Cyclo-condensation Aldehyde, Malononitrile, Ketone, Ammonium AcetateGuanidine hydrochloride catalyst, neat conditionsHigh atom economy, rapid access to complex molecules. researchgate.net

Optimization of Reaction Conditions and Isolation Techniques

The successful synthesis of this compound relies heavily on the fine-tuning of reaction parameters and the development of efficient purification methods.

The choice of solvent is a critical parameter that can profoundly influence reaction rates, yields, and even the reaction mechanism. ajgreenchem.comajgreenchem.com Solvents affect the stability of reactants and the transition state through solvation. ajgreenchem.com In reactions involving polar or charged intermediates, the dielectric constant of the solvent plays a significant role. For instance, in the synthesis of some nitrogen-containing heterocycles, the reaction rate in methanol (B129727) (dielectric constant ε = 32.7) was found to be lower than in ethanol (B145695) (ε = 24.55), suggesting that a solvent with a lower dielectric constant can accelerate the reaction by destabilizing the ground state reactants more than the transition state. ajgreenchem.comajgreenchem.com

Kinetic studies are essential for understanding the reaction mechanism and optimizing conditions. For the related N-substituted 1-(2-nitrophenyl)guanidines, kinetic analysis of their base-catalyzed cyclization has been performed using spectrophotometry. researchgate.net The studies revealed that the pseudo-monomolecular rate constants (k_obs) are linearly dependent on the pH of the reaction medium, indicating that the reaction is first order with respect to the concentration of hydroxide (B78521) ions. researchgate.net This base-catalyzed mechanism is a key consideration for the synthesis and stability of this compound, as the presence of the nitro group makes the molecule susceptible to intramolecular cyclization under basic conditions.

The Arrhenius and Eyring equations are often used to calculate activation parameters (Ea, ΔH‡, ΔS‡, and ΔG‡) from temperature-dependent kinetic data. ajgreenchem.comajgreenchem.com These parameters provide insight into the energy requirements and the degree of order in the transition state. For example, a more positive entropy of activation (ΔS‡) suggests a more disordered transition state, which can be favored in certain solvents. ajgreenchem.com

The table below summarizes kinetic parameters for a generalized base-catalyzed reaction in different solvents, illustrating the typical impact of the solvent environment.

SolventDielectric Constant (ε)Rate Constant (k) at 25°C [s⁻¹] (Relative)Activation Energy (Ea) [kJ/mol]Enthalpy of Activation (ΔH‡) [kJ/mol]Entropy of Activation (ΔS‡) [J/mol·K]
Methanol 32.71.0104.2101.7-66.6
Ethanol 24.551.846.944.4142.5

Data is illustrative, based on findings for related heterocyclic syntheses to demonstrate solvent effects. ajgreenchem.comajgreenchem.com

Catalysis is fundamental to enhancing the efficiency and selectivity of guanidine synthesis. Both acid and base catalysis can be employed, depending on the specific guanylating agent and substrate. For the reaction of an amine with a cyanamide, acid catalysis is typically required to activate the cyanamide toward nucleophilic attack. researchgate.net Simple mineral acids like hydrochloric acid have proven effective for this transformation. researchgate.net

In the context of MCRs, Lewis acids are often employed. For example, Scandium(III) triflate (Sc(OTf)₃) has been used as an effective catalyst in the Groebke-Blackburn-Bienaymé reaction to synthesize imidazo[1,2-a]pyrazines, a related nitrogen-rich scaffold. rug.nl Such catalysts can activate carbonyl or imine groups, facilitating the key bond-forming steps.

Organocatalysis also presents a powerful tool. Interestingly, guanidine derivatives themselves can act as catalysts. Guanidine hydrochloride has been reported as a highly effective, mild, and recyclable organocatalyst for the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives under solvent-free conditions. researchgate.net The selection of a catalyst is crucial for achieving high yields and minimizing side reactions, and screening a variety of catalysts is a standard part of route optimization.

CatalystCatalyst TypeTypical ReactionAdvantages
Hydrochloric Acid (HCl) Brønsted AcidAmine + CyanamideInexpensive, effective for activating cyanamides. researchgate.net
Scandium(III) triflate (Sc(OTf)₃) Lewis AcidMulti-component reactions (e.g., GBB)Mild conditions, high efficiency for complex formations. rug.nl
Guanidine Hydrochloride OrganocatalystMulti-component reactionsRecyclable, environmentally friendly, effective under neat conditions. researchgate.net
Palladium Acetate (Pd(OAc)₂) with Ligands Transition MetalCross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)Enables C-N bond formation to build complex guanidines from simpler precursors. nih.gov

Process intensification (PI) and green chemistry are integral to modern chemical manufacturing, aiming to create safer, more efficient, and environmentally sustainable processes. acs.orgpolimi.it PI focuses on dramatically reducing the size of chemical plants and increasing production efficiency, often by using novel reactor technologies. researchgate.netconscientiabeam.com

For the synthesis of this compound, several PI and green chemistry principles can be applied:

Alternative Energy Sources : Microwave irradiation is a PI technique that can dramatically reduce reaction times from hours to minutes. jocpr.commdpi.com It allows for rapid and uniform heating, often leading to higher yields and cleaner reaction profiles compared to conventional heating. jocpr.com

Continuous Flow Chemistry : Instead of traditional batch reactors, continuous flow reactors offer enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and easier automation and scalability. researchgate.netmdpi.com This is particularly relevant for reactions involving nitrated compounds, which can pose safety risks on a large scale.

Green Solvents : A key principle of green chemistry is the use of safer solvents. Water is an ideal green solvent, and its use in microwave-assisted guanidine synthesis has been successfully demonstrated. jocpr.com Ethanol, derived from renewable resources, is also considered a preferable green solvent over more toxic alcohols like methanol. ajgreenchem.comajgreenchem.com

Atom Economy : One-pot and multi-component reactions inherently align with green chemistry principles by maximizing the incorporation of reactant atoms into the final product, thus minimizing waste. mdpi.com

Mechanochemistry : Performing reactions by ball milling in the absence of bulk solvents is a powerful green technique that can reduce waste and sometimes access different reaction pathways. rsc.org One-pot, two-step mechanochemical syntheses have been developed where a ligand is formed and then complexed with a metal salt without isolating the intermediate, showcasing the potential of this solvent-free approach. rsc.org

By integrating these strategies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign. conscientiabeam.commdpi.com

Chemical Transformations and Derivative Synthesis of 1 2 Methoxy 6 Nitrophenyl Guanidine

Reactions Involving the Guanidine (B92328) Functionality

The guanidine group is a superbase characterized by its high pKa, a consequence of the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. This inherent basicity and the presence of multiple nitrogen atoms make it a focal point for various synthetic modifications.

N-Alkylation and N-Acylation Reactions

The nucleophilic nitrogen atoms of the guanidine moiety are susceptible to reactions with electrophiles. While specific examples for 1-(2-methoxy-6-nitrophenyl)guanidine are not extensively detailed in the literature, the general reactivity of guanidines suggests that N-alkylation and N-acylation are feasible transformations. These reactions would typically occur at one of the unsubstituted nitrogen atoms of the guanidine group. The outcome of such reactions can, however, be complex, potentially yielding a mixture of mono- and di-substituted products, and the specific site of substitution can be influenced by steric and electronic factors imposed by the 2-methoxy-6-nitrophenyl group.

Formation of Guanidinium Salts and their Stability

Guanidines are highly basic compounds, readily protonated to form stable guanidinium salts. mdpi.com The stability of these salts is attributed to the delocalization of the positive charge across the three nitrogen atoms of the guanidinium group, a phenomenon often referred to as 'Y-aromaticity'. mdpi.com In the case of this compound, reaction with an acid (e.g., HCl, H₂SO₄) would yield the corresponding 1-(2-methoxy-6-nitrophenyl)guanidinium salt. The electron-withdrawing nitro group on the phenyl ring would be expected to decrease the basicity of the guanidine function compared to a simple alkyl or phenyl guanidine, but the compound remains a strong base.

Table 1: General Properties of Guanidinium Salts

Property Description
Basicity Guanidines are among the strongest organic bases, with pKa values of their conjugate acids typically around 13. mdpi.com
Stability The resulting guanidinium cation is highly stabilized by resonance, distributing the positive charge over the central carbon and three nitrogen atoms. mdpi.com

| Solubility | Guanidinium salts are typically crystalline solids with improved solubility in polar solvents compared to the free base. |

Cyclization Reactions Leading to Novel Heterocycles (e.g., Pyrimidine (B1678525) Derivatives)

Guanidine and its derivatives are fundamental building blocks in heterocyclic synthesis, most notably for the construction of pyrimidine rings. bu.edu.egnih.gov This synthesis is one of the most common methods for forming the pyrimidine nucleus and involves the condensation of a guanidine with a 1,3-bifunctional three-carbon fragment, such as a β-diketone, β-ketoester, or α,β-unsaturated ketone. bu.edu.eg This reaction provides a direct route to 2-aminopyrimidine (B69317) derivatives.

For this compound, this would involve a condensation reaction as depicted in the general scheme below:

Step 1: Nucleophilic attack of a guanidine nitrogen atom on one of the carbonyl carbons of the 1,3-dicarbonyl compound.

Step 2: Intramolecular cyclization via attack of the second terminal nitrogen atom on the remaining carbonyl group.

Step 3: Dehydration to form the stable aromatic pyrimidine ring.

This pathway allows for the synthesis of a wide array of substituted pyrimidines, which are of significant interest due to their prevalence in nucleobases and various biologically active molecules. nih.govresearchgate.netgsconlinepress.com

Furthermore, kinetic studies on N-substituted 1-(2-nitrophenyl)guanidines have shown that a base-catalyzed intramolecular cyclization can occur between the guanidine and the ortho-nitro group. researchgate.netresearchgate.net This reaction leads to the formation of 3-amino-1,2,4-benzotriazine 1-oxides. researchgate.net The mechanism involves the deprotonation of a guanidino nitrogen, followed by nucleophilic attack on the nitrogen atom of the nitro group. researchgate.net

Reactivity of the Nitro Group

The nitro group profoundly influences the reactivity of the aromatic ring. It is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group itself can also undergo various chemical transformations, primarily reduction.

Reduction to Amino Functionality and Subsequent Reactions (e.g., Amidation, Diazotization)

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and widely used transformation in organic synthesis. wikipedia.orgjsynthchem.com This conversion can be achieved using a variety of reagents and conditions. nih.gov

Table 2: Common Methods for Nitro Group Reduction

Method Reagents Notes
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney Nickel A common and clean method, often providing high yields. wikipedia.org
Metal-Acid Reduction Fe/HCl, Sn/HCl, Zn/HCl Classic methods, widely used on an industrial scale. wikipedia.org
Transfer Hydrogenation Hydrazine, Ammonium (B1175870) formate Uses a source other than H₂ gas for hydrogenation. wikipedia.org

The reduction of this compound would yield 1-(2-amino-6-methoxyphenyl)guanidine. The resulting primary aromatic amine is a versatile intermediate for further functionalization:

Amidation: The amino group can react with acyl chlorides or anhydrides to form the corresponding amides.

Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from NaNO₂ and a strong acid, converts the primary amino group into a diazonium salt. This intermediate is highly valuable for introducing a wide range of substituents (e.g., -OH, -CN, -halogens) onto the aromatic ring via Sandmeyer or related reactions.

The resulting 2-amino-6-methoxyphenyl derivative can be compared to 2-amino-6-methylpyridine, where the amino group can participate in various subsequent reactions, including the formation of fused heterocyclic systems. google.comresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Potential

Aromatic rings bearing strong electron-withdrawing groups, such as a nitro group, are susceptible to nucleophilic aromatic substitution (SNAr). chemistrysteps.commasterorganicchemistry.com This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. pressbooks.pub For an SNAr reaction to occur, two main conditions must be met:

The ring must be activated by a powerful electron-withdrawing group.

There must be a suitable leaving group (typically a halide, but other groups like -OR or even -NO₂ can be displaced under certain conditions).

In this compound, the nitro group strongly activates the ring. The methoxy (B1213986) group, being ortho to the nitro group, is in a position that could potentially be displaced by a strong nucleophile. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which is a requirement for stabilizing the transition state and allowing the reaction to proceed. chemistrysteps.compressbooks.pub Therefore, the positions ortho and para to the nitro group are the most activated sites for nucleophilic attack. In this specific molecule, the C1 position (bearing the guanidine) and the C6 position (bearing the methoxy group) are ortho to the nitro group, making the methoxy group a potential leaving group for an SNAr reaction.

Reactions Involving the Methoxy Group

The methoxy group ortho to the nitro substituent on the phenyl ring is a key functional group that can be targeted for modification. Its electronic properties also significantly influence the reactivity of the aromatic ring.

Demethylation Strategies

The conversion of the methoxy group (-OCH₃) to a hydroxyl group (-OH) is a common transformation in organic synthesis. For a compound like this compound, several demethylation strategies could theoretically be employed, though specific conditions would require empirical optimization.

Common reagents for the demethylation of aryl methyl ethers include strong Lewis acids and Brønsted acids.

Boron Tribromide (BBr₃): This is a highly effective reagent for cleaving aryl methyl ethers. The reaction typically proceeds by the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com

Hydrobromic Acid (HBr): Concentrated HBr, often in acetic acid, can be used for demethylation at elevated temperatures. The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion. chem-station.com

Aluminum Chloride (AlCl₃): In some cases, particularly when an adjacent group can form a chelate, AlCl₃ can facilitate demethylation. For ortho-substituted aryl methyl ethers with a nearby electron-withdrawing group, this method has been shown to be effective.

Table 1: Potential Demethylation Reagents for this compound

ReagentGeneral ConditionsPlausible Mechanism
Boron Tribromide (BBr₃)Inert solvent (e.g., DCM), low to ambient temperatureLewis acid-assisted cleavage
Hydrobromic Acid (HBr)High temperature, often with acetic acidBrønsted acid-catalyzed Sₙ2 reaction
Aluminum Chloride (AlCl₃)Inert solvent, possibility of chelation assistanceLewis acid-assisted cleavage, potential for enhanced reactivity due to ortho-nitro group

Influence on Aromatic Ring Activation and Reactivity

The methoxy group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions due to its ability to donate electron density to the aromatic ring via resonance. libretexts.orgkhanacademy.org Conversely, the nitro group is a strongly deactivating, meta-directing group because it withdraws electron density from the ring. youtube.commasterorganicchemistry.com

In this compound, these two groups are positioned ortho to each other. Their combined electronic influence on the aromatic ring is complex:

Regioselective Modifications and Design of Analogs

The synthesis of derivatives and analogs of this compound could be approached by modifying the aromatic ring, the guanidine moiety, or both.

Synthesis of Substituted Derivatives with Varied Electronic Properties

The synthesis of 4-substituted 2-nitrophenylguanidines has been reported through methods such as the acid-catalyzed addition of 4-substituted 2-nitroanilines to cyanamide (B42294). researchgate.net A similar strategy could potentially be employed to generate derivatives of this compound by starting with appropriately substituted 2-methoxy-6-nitroanilines.

Further functionalization of the aromatic ring would be challenging due to the existing substitution pattern. However, nucleophilic aromatic substitution (SₙAr) could be a possibility, where a nucleophile displaces a suitable leaving group on the ring, a reaction that is facilitated by the presence of the electron-withdrawing nitro group.

Incorporation into Polymeric or Supramolecular Structures

Guanidine-containing polymers have been synthesized for various applications, often leveraging the cationic nature of the guanidinium group. acs.orgresearchgate.netacs.orgnih.gov If this compound were to be incorporated into a polymer, it would first need to be functionalized with a polymerizable group. For example, a vinyl or acrylic group could be introduced to the molecule to allow for free-radical polymerization.

The guanidinium group is also a well-known motif in supramolecular chemistry, capable of forming strong hydrogen-bonding interactions, particularly with carboxylates and phosphates. rsc.orgresearchgate.netnih.gov This property could be exploited to incorporate this compound into self-assembling systems. The synthesis of trimacrocyclic hexasubstituted benzenes has been shown to create receptors for guanidinium cations, indicating the potential for this compound to act as a guest in host-guest complexes. rsc.org

Mechanistic Investigations of Reactions Involving 1 2 Methoxy 6 Nitrophenyl Guanidine

Elucidation of Proton Transfer Mechanisms in Guanidine-Catalyzed Processes

Guanidines are recognized as powerful organic bases, and their catalytic activity is frequently initiated by a proton transfer step. researchgate.netrsc.orgresearchgate.net In processes catalyzed by 1-(2-methoxy-6-nitrophenyl)guanidine, the catalyst typically acts as a Brønsted base, abstracting a proton from a substrate to generate a reactive intermediate. The resulting protonated guanidinium (B1211019) ion then participates in the reaction, often through hydrogen bonding, to stabilize charged intermediates or transition states. rsc.org

The efficiency of this proton transfer is significantly enhanced by the resonance stabilization of the resulting guanidinium cation, where the positive charge is delocalized over three nitrogen atoms. researchgate.net This high basicity is a key feature of guanidine-containing molecules. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in modeling the energetics of these proton transfer events and illustrating the transition states involved. These models often reveal a concerted mechanism where the proton is transferred from the substrate to the guanidine (B92328), while the newly formed nucleophile simultaneously attacks the electrophile, all within a hydrogen-bonded complex.

Detailed Reaction Pathway Analysis for Key Transformations

Understanding the complete reaction pathway is crucial for optimizing reaction conditions and designing more efficient catalysts. For reactions involving this compound, this involves a detailed analysis of the elementary steps connecting reactants to products.

A primary intermediate in many reactions catalyzed by this guanidine is an ion pair, formed between the protonated guanidinium catalyst and the deprotonated substrate (anion). The characterization of these transient species can be challenging but is sometimes achieved through spectroscopic methods under specific conditions. The interaction within this ion pair is often bifunctional, where the guanidinium ion acts as a Brønsted acid to activate an electrophile while simultaneously orienting the nucleophile for attack. This dual activation mode is a hallmark of efficient organocatalysis. rsc.org

Transition state analysis, predominantly carried out through computational chemistry, provides critical insights into the origins of selectivity, particularly in asymmetric catalysis. For chiral guanidine catalysts, DFT calculations can model the transition state assemblies and identify the key non-covalent interactions (e.g., hydrogen bonds, steric repulsion) that dictate the stereochemical outcome. These analyses help to rationalize how the specific arrangement of the methoxy (B1213986) and nitro substituents on the phenyl ring of this compound creates a defined chiral pocket that directs the approach of the reactants.

Kinetic Studies and Rate Determining Steps

Kinetic experiments are vital for determining the rate law of a reaction, which in turn sheds light on the composition of the rate-determining transition state. For guanidine-catalyzed reactions, kinetic studies can help distinguish between different proposed mechanisms. researchgate.netresearchgate.net

Experiment[Substrate A] (mol/L)[Substrate B] (mol/L)[Catalyst] (mol/L)Initial Rate (mol/L·s)
10.10.10.011.2 x 10⁻⁵
20.20.10.012.4 x 10⁻⁵
30.10.20.011.2 x 10⁻⁵
40.10.10.022.4 x 10⁻⁵

This is a hypothetical data table for illustrative purposes.

Influence of Substituents (Methoxy, Nitro) on Reaction Mechanisms and Selectivity

The substituents on the aromatic ring of this compound are not mere spectators; they play a crucial role in modulating the catalyst's reactivity and selectivity.

Nitro Group (NO₂): As a strong electron-withdrawing group, the nitro group at the ortho-position significantly increases the acidity of the corresponding guanidinium ion. This, in turn, enhances the basicity of the neutral guanidine, making it a more effective catalyst for reactions initiated by proton abstraction. This electronic effect is fundamental to the high catalytic activity observed.

Methoxy Group (CH₃O): The ortho-methoxy group has a dual role. Electronically, it is an electron-donating group, which might slightly counteract the effect of the nitro group. However, its more significant contribution is often steric. The methoxy group can influence the conformation of the catalyst and the geometry of the transition state, thereby playing a key role in controlling stereoselectivity in asymmetric reactions. It helps to create a well-defined chiral environment that differentiates between the two enantiomeric transition states, leading to high enantiomeric excess in the product.

The interplay between the electron-withdrawing nitro group and the sterically influential methoxy group is a classic example of catalyst design, where electronic and steric parameters are fine-tuned to achieve optimal performance. An intramolecular hydrogen bond between the guanidine N-H and an oxygen of the nitro group can also pre-organize the catalyst for substrate binding. researchgate.netresearchgate.net

The following table summarizes the primary influence of each substituent on the catalytic properties:

SubstituentPositionPrimary Electronic EffectPrimary Steric EffectOverall Impact on Catalysis
**Nitro (NO₂) **orthoElectron-withdrawingMinimalIncreases basicity of the guanidine, enhancing reaction rates.
Methoxy (CH₃O) orthoElectron-donatingSignificantInfluences catalyst conformation and transition state geometry, crucial for stereoselectivity.

Theoretical and Computational Chemistry Studies of 1 2 Methoxy 6 Nitrophenyl Guanidine

Quantum Chemical Calculations for Structural Elucidation and Energetics

Quantum chemical calculations are fundamental to understanding the molecular structure and energetic properties of a compound. These in silico methods provide insights that are complementary to experimental data, often explaining observed properties and predicting new ones.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. scirp.org For 1-(2-Methoxy-6-nitrophenyl)guanidine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the method of choice for geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface.

The optimization would yield key structural parameters, including:

Bond Lengths: The distances between the nuclei of bonded atoms (e.g., C-N, N-H, C-O, N-O).

Bond Angles: The angles formed between three connected atoms (e.g., N-C-N in the guanidine (B92328) group).

Dihedral Angles: The rotational angles between planes defined by four atoms, which describe the molecule's conformation, particularly the orientation of the phenyl ring relative to the guanidine moiety.

Once the optimized geometry is obtained, further DFT analysis would elucidate the electronic properties, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the HOMO-LUMO energy gap, which is an indicator of the molecule's kinetic stability. mdpi.com

The presence of rotatable single bonds in this compound—specifically the C-N bond connecting the phenyl ring to the guanidine group and the C-O bond of the methoxy (B1213986) group—suggests the existence of multiple conformational isomers, or conformers.

A conformational analysis would be performed by systematically rotating these bonds and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, identifies all stable conformers (energy minima) and the transition states (saddle points) that separate them. From this analysis, the global minimum energy conformation, representing the most stable structure of the molecule, can be identified. The relative energies of other low-energy conformers would also be determined, providing insight into the molecule's flexibility and the populations of different conformers at thermal equilibrium.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated from the total electron density and is mapped onto the molecule's surface. The MEP is invaluable for predicting how a molecule will interact with other chemical species. researchgate.net

For this compound, an MEP map would reveal:

Electronegative Regions (Red/Yellow): These areas, characterized by negative electrostatic potential, indicate regions rich in electrons and are susceptible to electrophilic attack. Such regions would be expected around the oxygen atoms of the nitro and methoxy groups, as well as the nitrogen atoms of the guanidine group.

Electropositive Regions (Blue): These areas have a positive electrostatic potential, indicating electron-deficient regions that are favorable sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly those bonded to nitrogen in the guanidine moiety.

The MEP map provides a qualitative prediction of reactivity, highlighting the sites most likely to engage in electrostatic interactions, including hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical framework that examines the delocalization of electron density from filled "Lewis-type" orbitals (bonds and lone pairs) into empty "non-Lewis-type" orbitals (antibonding and Rydberg orbitals). nih.gov This analysis provides a quantitative picture of bonding, charge distribution, and conjugative or hyperconjugative interactions that contribute to molecular stability. nih.gov

In an NBO analysis of this compound, key interactions to investigate would include:

Intramolecular Hydrogen Bonding: The proximity of the methoxy and nitro groups to the guanidine moiety on the phenyl ring allows for the possibility of intramolecular hydrogen bonds between the N-H protons of the guanidine and the oxygen atoms of the ortho substituents. NBO analysis can quantify the strength of these interactions.

Hyperconjugation: The delocalization of electron density from the nitrogen lone pairs of the guanidine group into the π* antibonding orbitals of the phenyl ring, and vice-versa, would be quantified. These interactions are crucial for understanding the electronic communication between the substituents and the guanidinium (B1211019) group.

Charge Distribution: NBO provides a "natural" atomic charge distribution, which is often considered more chemically intuitive than charges derived from other methods.

Proton Affinity and Basicity Calculations

The guanidine group is one of the strongest organic bases due to the significant resonance stabilization of its protonated form, the guanidinium cation. The proton affinity (PA) is defined as the negative of the enthalpy change for the gas-phase protonation reaction. wikipedia.org The gas-phase basicity (GB) is the negative of the Gibbs free energy change for the same reaction. nih.gov

Computational methods can provide highly accurate predictions of PA and GB. nih.gov For this compound, these calculations would involve:

Optimizing the geometry of the neutral molecule.

Optimizing the geometry of the protonated molecule (the guanidinium cation). Protonation is expected to occur on the imino nitrogen of the guanidine group.

Calculating the electronic and thermal energies of both species to determine the enthalpy and Gibbs free energy of the protonation reaction.

The calculated PA and GB values would quantify the intrinsic basicity of the molecule in the absence of solvent. The electronic effects of the electron-withdrawing nitro group and the electron-donating methoxy group on the basicity of the guanidine core could be precisely evaluated.

Advanced Modeling of Reaction Pathways and Transition States

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. For this compound, this could involve studying its synthesis or its reactions as a catalyst or ligand. nih.gov For instance, DFT can be used to model the guanylation of an amine with a carbodiimide (B86325) to form a substituted guanidine. nih.gov

This type of study involves:

Identifying Reactants, Products, and Intermediates: All species involved in the proposed reaction mechanism are identified.

Locating Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located and optimized. This is a critical step, as the energy of the TS determines the activation energy of the reaction.

Frequency Calculations: These calculations confirm that reactants, products, and intermediates are true energy minima (having no imaginary frequencies) and that transition states are first-order saddle points (having exactly one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located TS is correct for the reaction of interest.

Such modeling provides a detailed, step-by-step understanding of the reaction mechanism, including activation energies and reaction enthalpies, which are often difficult to determine experimentally. mdpi.com

Applications in Advanced Chemical Systems Non Biological Focus

Organocatalysis with 1-(2-Methoxy-6-nitrophenyl)guanidine and its Derivatives

Guanidines have emerged as a powerful class of organocatalysts, primarily due to their strong Brønsted basicity and their ability to form hydrogen bonds. nih.govresearchgate.net The substitution pattern on the aryl ring of this compound allows for fine-tuning of these properties, influencing its catalytic activity and selectivity in a range of organic transformations.

Asymmetric Catalysis in Organic Reactions

Chiral derivatives of guanidines are highly effective catalysts in asymmetric synthesis, leveraging their strong basicity and hydrogen-bonding capabilities to create a stereoselective reaction environment. researchgate.netnih.govrsc.org While specific studies employing a chiral version of this compound are not prevalent, the principles of its derivatization and application can be understood from studies on similar chiral aryl guanidines.

Axially chiral guanidines, for instance, have been successfully used to catalyze enantioselective 1,4-addition reactions of 1,3-dicarbonyl compounds to conjugated nitroalkenes. organic-chemistry.org In these reactions, the guanidine (B92328) catalyst activates the dicarbonyl compound through deprotonation, while the resulting guanidinium (B1211019) ion interacts with the nitroalkene via hydrogen bonding, guiding the stereochemical outcome. Similarly, chiral guanidines have proven effective in catalyzing diastereo- and enantioselective Henry (nitroaldol) reactions between aldehydes and nitroalkanes. nih.govmdpi.com The catalyst is believed to form a complex with the nitronate through hydrogen bonds, thereby controlling the facial selectivity of the addition to the aldehyde. nih.gov

The electronic nature of the substituents on the aryl ring is crucial. The electron-withdrawing nitro group in this compound would decrease the basicity of the guanidine moiety, which could be beneficial in reactions where excessive basicity is detrimental. Conversely, the electron-donating methoxy (B1213986) group could modulate the electronic environment and hydrogen-bonding strength. By incorporating this substituted phenyl group into a known chiral scaffold (e.g., a binaphthyl backbone), new catalysts could be developed with unique reactivity and selectivity profiles for reactions such as Michael additions, aminations, and rearrangements. organic-chemistry.orgresearchgate.netnih.gov

Role as a Strong Organic Base in Specific Transformations

Guanidines are classified as some of the strongest neutral organic bases, with certain derivatives termed "superbases". dcfinechemicals.comresearchgate.net Their high basicity stems from the exceptional resonance stabilization of the corresponding conjugate acid, the guanidinium cation, where the positive charge is delocalized over three nitrogen atoms. wikipedia.org This property makes them useful as catalysts or reagents in reactions requiring a strong, non-nucleophilic base. dcfinechemicals.com

The basicity of an aryl guanidine is significantly influenced by the substituents on the phenyl ring. Electron-withdrawing groups, such as the nitro group in this compound, decrease the pKₐ of the conjugate acid, making the guanidine less basic. In contrast, electron-donating groups like the methoxy group have the opposite effect. The net effect in the target compound is a balance of these opposing influences, resulting in a moderately strong organic base. While the pKₐ of 1,1,3,3-tetramethylguanidine (B143053) (TMG) in acetonitrile (B52724) is around 23.3, bicyclic guanidines like TBD can reach pKₐ values of 26. The basicity of this compound would be expected to be lower than that of unsubstituted phenylguanidine.

This tailored basicity is advantageous in various transformations. Guanidine bases are employed in deprotonation reactions, elimination reactions, and as catalysts for condensation reactions. For example, hindered guanidines like Barton's base are known for their utility in promoting reactions while avoiding side reactions due to their non-nucleophilic nature. dcfinechemicals.com A base with the specific strength of this compound could be optimal for transformations where stronger superbases like DBU or phosphazenes lead to undesired side reactions or decomposition. researchgate.net

Catalytic Activity in Polymerization Processes

Guanidine derivatives, when used as ligands for metal complexes, form highly active and robust catalysts for polymerization reactions, particularly the ring-opening polymerization (ROP) of cyclic esters like lactide to produce polylactide (PLA). nih.govnih.gov Metal complexes of iron and zinc featuring guanidinate ligands have been identified as promising, non-toxic alternatives to the industrially used tin(II) octoate. nih.govacs.org

These catalysts typically operate via a coordination-insertion mechanism. The metal center activates the lactide monomer by coordination, and the polymerization proceeds by insertion of the monomer into the metal-alkoxide bond of the initiator. Guanidine-based ligands are particularly effective because their strong electron-donating character enhances the activity of the metal center. arkat-usa.org Furthermore, their steric bulk can be tailored to control the stereoselectivity of the polymerization. mdpi.commdpi.com

Iron(II) and Zinc(II) complexes with hybrid guanidine ligands have demonstrated exceptional activity and robustness, even under industrially relevant conditions such as high temperatures (130–190 °C) and solvent-free melts. acs.orgrsc.orgunits.it These catalysts can achieve high monomer-to-initiator ratios and produce high molecular weight polymers in a controlled manner. nih.gov Some iron-guanidine systems have even been shown to be active in both ROP and atom transfer radical polymerization (ATRP), enabling the one-pot synthesis of block copolymers. nih.gov The use of a ligand like this compound could create catalysts with unique electronic properties, potentially influencing polymerization rates and the properties of the resulting polymer.

Table 1. Performance of Selected Guanidine-Metal Complexes in Lactide ROP
Catalyst TypeMetal CenterConditionsActivity (kapp, s-1)Polymer Tacticity (Pr)
Guanidine-PhenolateZn130 °C, solvent-free0.71–4.37 × 10-40.47–0.62
BisguanidineFe(II)150 °C, meltComparable to most active iron catalystsNot specified
Bulky GuanidinateZn(II)190 °C, technical grade lactideComparable to Sn(Oct)2Low racemization
Amido-GuanidinateZnNot specifiedHigh activityPredominantly heterotactic

Ligand Chemistry and Coordination Complexes

The CN₃ core of the guanidine functional group provides a versatile platform for ligand design in coordination chemistry. researchgate.netsemanticscholar.org Guanidines can act as neutral ligands or, upon deprotonation, as monoanionic "guanidinate" ligands. nih.gov The substituents on the nitrogen atoms, such as the 2-methoxy-6-nitrophenyl group, play a critical role in determining the coordination mode, stability, and reactivity of the resulting metal complexes. arkat-usa.org

Synthesis of Metal Complexes with Guanidine as a Ligand

Metal complexes containing guanidine-type ligands can be synthesized through several standard routes in organometallic chemistry. The choice of method often depends on the desired ligand form (neutral guanidine vs. anionic guanidinate) and the nature of the metal precursor.

Common synthetic strategies include:

Protonolysis: This method involves reacting a neutral guanidine containing an N-H bond with a metal-alkyl or metal-amide precursor. An alkane or amine is eliminated, and the deprotonated guanidinate ligand coordinates to the metal center. This is a widely used method for preparing early transition metal and main group complexes. nih.gov

Salt Metathesis: An alkali metal salt of the guanidinate, typically prepared by reacting the neutral guanidine with an organolithium or other strong base, is reacted with a metal halide. This reaction drives the formation of the desired metal-guanidinate complex through the precipitation of an alkali metal halide. nih.gov

Amine Elimination: This route is particularly useful for synthesizing titanium complexes. A neutral guanidine ligand reacts with a titanium precursor bearing a dialkylamido group, such as [(CH₃)₂NTiCl₃], leading to the elimination of a volatile secondary amine and formation of the titanium-guanidinate complex. mdpi.com

Direct Coordination: Neutral guanidines can coordinate directly to a metal center that has available coordination sites, typically acting as monodentate ligands through the imine nitrogen. This is common for late transition metals like platinum. at.uarcsi.com

For this compound, which contains an N-H bond, protonolysis or salt metathesis would be effective methods to synthesize a wide range of metal-guanidinate complexes.

Investigation of Coordination Modes and Stability

Guanidines and their corresponding guanidinate anions are known for their structural flexibility, allowing them to adopt various coordination modes with metal centers. nih.govnih.gov The stability of these complexes is largely derived from the strong electron-donating nature of the ligand and the delocalization of charge within the planar CN₃ core of the guanidinate moiety. researchgate.net

The primary coordination modes observed are:

Monodentate (Neutral Ligand): When a neutral guanidine acts as a ligand, it typically coordinates through the lone pair of the sp²-hybridized imine nitrogen atom. at.ua This mode is common in complexes with metals like cobalt, platinum, and copper. at.ua

Bidentate Chelating (Anionic Ligand): The monoanionic guanidinate is an excellent chelating ligand, forming a stable four-membered ring by coordinating through two different nitrogen atoms (an N,N'-chelate). nih.gov This is the most prevalent coordination mode for guanidinates across the periodic table, providing significant stability to the resulting complexes. nih.gov

Bridging Modes: Guanidinates can also bridge two metal centers, which is observed in some dimeric structures. at.ua

Arene Interaction: In bulky aryl guanidinates, π-interactions between the aryl substituents and the metal center can occur, leading to additional stabilization and unique structural features. This has been observed in complexes of alkali metals and even titanium. nih.gov

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific information available for the chemical compound “this compound.” Consequently, it is not possible to generate an article focusing solely on this compound as requested.

The performed searches for this specific molecule did not yield any results pertaining to its synthesis, crystal structure, supramolecular chemistry, or its application as a synthetic intermediate. While general information exists for related classes of compounds such as substituted nitrophenylguanidines, guanidinium derivatives, and molecules containing methoxy and nitro-phenyl groups, no data was found for the exact structure of this compound.

Therefore, the detailed article outline focusing on its applications in advanced chemical systems, including its role in supramolecular chemistry, materials science, and as a synthetic intermediate for complex molecule construction, cannot be fulfilled.

Future Research Directions and Outlook

Exploration of New Synthetic Methodologies

The synthesis of substituted guanidines can be challenging, often requiring harsh conditions or multi-step procedures. Future research should focus on developing more efficient, sustainable, and scalable methods for the synthesis of 1-(2-methoxy-6-nitrophenyl)guanidine and its analogs. Modern synthetic techniques offer promising avenues for exploration.

Flow Chemistry: Continuous flow synthesis could offer significant advantages over traditional batch processing. By utilizing microreactors, precise control over reaction parameters such as temperature, pressure, and reaction time can be achieved. This can lead to improved yields, higher purity, and enhanced safety, particularly when dealing with energetic nitro compounds. A potential flow process could involve the reaction of 2-methoxy-6-nitroaniline (B100637) with a guanylating agent pumped through a heated reactor, allowing for rapid optimization and scale-up.

Mechanochemistry: Solid-state synthesis via ball milling is an emerging green chemistry technique that minimizes or eliminates the need for bulk solvents. beilstein-journals.org The mechanochemical approach has been successfully applied to the high-yielding and rapid synthesis of various ureas, thioureas, and guanidines. beilstein-journals.org Investigating the mechanochemical synthesis of this compound from 2-methoxy-6-nitroaniline and a solid-state guanylating agent could provide a more environmentally friendly and efficient synthetic route. beilstein-journals.org

Synthetic MethodologyPotential Advantages for this compound Synthesis
Flow Chemistry Enhanced safety, improved reaction control, scalability, higher purity.
Mechanochemistry Reduced solvent waste, high yields, operational simplicity, potential for novel reactivity. beilstein-journals.org

Development of Chiral Analogs for Enantioselective Catalysis

Chiral guanidines have emerged as powerful Brønsted base and hydrogen-bond-donating organocatalysts in a wide range of enantioselective reactions. researchgate.netnih.govrsc.org The development of chiral analogs of this compound is a highly promising research direction.

By introducing chirality, for instance, through an axially chiral binaphthyl backbone or by attaching a chiral substituent derived from the amino acid pool, new catalysts could be designed. organic-chemistry.org The electronic properties imparted by the methoxy (B1213986) and nitro groups on the phenyl ring could modulate the basicity and hydrogen-bonding capabilities of the guanidine (B92328) moiety, potentially leading to unique reactivity and selectivity. These novel chiral guanidines could be screened as catalysts in key asymmetric transformations such as Michael additions, Mannich reactions, and aldol (B89426) reactions, contributing to the synthesis of valuable chiral molecules. researchgate.netnih.gov

Investigation of Solid-State Reactivity and Structure-Property Relationships

The presence of a nitro group and multiple hydrogen bond donors/acceptors in this compound suggests that its solid-state behavior could be particularly interesting. Future studies should focus on the relationship between its crystalline structure and its physical and chemical properties.

Advanced Spectroscopic Characterization

To fully understand the reaction mechanisms involving this compound, particularly its potential for intramolecular cyclization, advanced spectroscopic techniques should be employed.

In-situ Spectroscopy: Techniques such as in-situ NMR, FT-IR, and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products during a reaction. Monitoring the thermally or base-induced cyclization of this compound would allow for the identification of transient intermediates and provide crucial kinetic data. This data is essential for elucidating the reaction mechanism and optimizing reaction conditions.

Time-Resolved Spectroscopy: For very fast reactions, such as photo-induced transformations, femtosecond to microsecond time-resolved spectroscopy could be used to observe the dynamics of the cyclization process, providing fundamental insights into the electronic and structural changes that occur.

Computational Design of Novel Derivatives with Tunable Properties

Computational chemistry and molecular modeling offer powerful tools for the rational design of new derivatives of this compound with tailored properties. nih.govchimia.ch

By systematically modifying the substitution pattern on the phenyl ring or the guanidine nitrogen atoms in silico, it is possible to predict how these changes will affect key molecular properties. Density Functional Theory (DFT) calculations can be used to predict geometries, electronic properties (such as the HOMO-LUMO gap), and pKa values. nih.govacs.org This computational screening can guide synthetic efforts by identifying derivatives with desirable characteristics, such as:

Tuned Basicity: For applications in organocatalysis, the basicity of the guanidine can be fine-tuned to match the requirements of a specific reaction.

Optimized Electronic Properties: For materials science applications, properties like absorption spectra and charge-transfer characteristics can be computationally predicted to design new functional materials.

Enhanced Binding Affinity: For applications in anion recognition, derivatives can be designed to have specific binding pockets for target anions.

This computational-led approach can accelerate the discovery of new functional molecules based on the this compound scaffold, saving significant synthetic effort and resources. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Methoxy-6-nitrophenyl)guanidine, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves coupling a nitro-substituted aniline derivative with a guanidine precursor. For example, in related nitrophenylguanidines, intermediates like 2-methyl-5-nitroaniline are reacted with cyanamide or thiourea derivatives under acidic or basic conditions . Key factors include temperature control (60–80°C), solvent selection (e.g., ethanol or DMF), and catalysts such as lithium hydroxide to facilitate cyclization . Purity is enhanced via recrystallization or column chromatography.

Q. How is the molecular structure of this compound characterized, and what techniques validate its conformation?

  • Methodological Answer : X-ray crystallography is the gold standard for determining bond lengths, angles, and planarity of the guanidinium group . Complementary techniques include:

  • NMR spectroscopy : To confirm proton environments (e.g., methoxy group at δ ~3.8 ppm, aromatic protons at δ 7–8 ppm) .
  • FT-IR spectroscopy : Identification of functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹, C-N vibrations at 1250–1350 cm⁻¹) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicological data are limited for this compound, analogous nitrophenylguanidines require:

  • Use of PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.
  • Ventilation to prevent inhalation of dust or vapors (P261 precaution) .
  • Storage in airtight containers away from strong oxidizers due to the nitro group’s reactivity .

Advanced Research Questions

Q. How does the substitution pattern (methoxy and nitro groups) influence the compound’s biological activity compared to other guanidine derivatives?

  • Methodological Answer : The ortho-methoxy and para-nitro groups enhance lipophilicity and electronic effects, potentially improving receptor binding. For example:

  • α2-Noradrenaline Receptor Antagonism : Methoxy groups in related compounds (e.g., 1-(4-Fluorobenzyl)guanidine) modulate neurotransmitter release via steric and electronic interactions .
  • Anticancer Activity : Nitro groups in 1-(2-Methyl-5-nitrophenyl)guanidine derivatives enable redox cycling, generating cytotoxic reactive oxygen species (ROS) . Comparative studies with analogs (e.g., 4-methoxyphenylguanidine) highlight the importance of substitution position on efficacy .

Q. What experimental strategies resolve contradictions in reported pharmacological data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) can arise from:

  • Assay Variability : Standardize in vitro models (e.g., cell lines, incubation times) to minimize false positives.
  • Metabolic Stability Testing : Use liver microsomes to assess if metabolites contribute to observed effects .
  • Structural Analog Comparison : Benchmark against compounds like 1-(3-(4-Methoxyphenoxy)phenyl)guanidine nitrate, which shares similar substituents but distinct activity profiles .

Q. What mechanistic insights explain the compound’s interaction with biological targets, and how can these be experimentally validated?

  • Methodological Answer : Proposed mechanisms include:

  • Receptor Binding Studies : Surface plasmon resonance (SPR) or radioligand assays to quantify affinity for targets like ion channels or G-protein-coupled receptors .
  • Molecular Dynamics Simulations : Model interactions with α2-adrenergic receptors to predict binding modes .
  • Gene Knockdown Models : siRNA silencing of suspected targets (e.g., noradrenaline transporters) to confirm functional relevance .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for drug formulation studies?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation via HPLC-MS to identify vulnerable functional groups (e.g., nitro reduction) .
  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, analyzing potency loss .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.